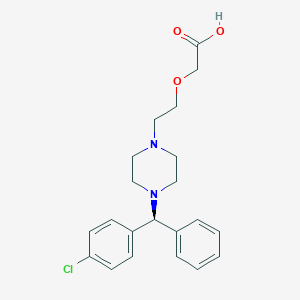

(S)-cetirizine

Description

Enantiomeric Significance in Pharmaceutical Development

The differential pharmacological and toxicological profiles of enantiomers have profound implications for drug development. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.net

Several impurities related to the synthesis of cetirizine (B192768) have been identified and are monitored during production. These include, but are not limited to, Cetirizine EP Impurity A, B, C, D, E, and F. sigmaaldrich.com

Various analytical techniques have been developed for the successful enantioseparation of cetirizine, allowing for the individual study of each enantiomer. These methods are crucial for pharmacokinetic and pharmacodynamic studies, as well as for the quality control of enantiomerically pure drug formulations.

Table 1: Methods for Enantioseparation of Cetirizine

| Method | Description | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (e.g., CHIRALPAK AD-H) or a chiral mobile phase additive (e.g., hydroxypropyl-beta-cyclodextrin) to separate the enantiomers. nih.govingentaconnect.com | Achieved successful resolution of (R)- and (S)-cetirizine, enabling quantitative analysis. nih.govingentaconnect.com |

| Capillary Electrophoresis (CE) | Employs a chiral selector, such as sulfated-β-cyclodextrin, in the background electrolyte to achieve separation. nih.gov | Provides baseline separation of the two enantiomers in a relatively short analysis time. nih.gov |

| Thin-Layer Chromatography (TLC) | Uses chiral selectors as mobile phase additives on silica (B1680970) gel plates. nih.gov | Enables successful resolution with mobile phases containing selectors like hydroxypropyl-beta-cyclodextrin. nih.gov |

Chemical Context of this compound

This compound, also known as dextrocetirizine, is the dextrorotatory enantiomer of cetirizine. scribd.comnih.gov Its chemical structure is characterized by the (S)-configuration at the chiral center. nih.gov

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid nih.gov |

| Molecular Formula | C21H25ClN2O3 nih.gov |

| PubChem CID | 150716 nih.gov |

| CAS Number | 130018-76-7 nih.gov |

Cetirizine is a carboxylated metabolite of hydroxyzine (B1673990), a first-generation antihistamine. nih.govgranulesindia.com The synthesis of cetirizine can be achieved through the oxidation of hydroxyzine. google.comgoogle.com Both hydroxyzine and cetirizine belong to the piperazine (B1678402) class of compounds. nih.govnih.govresearchgate.net The core structure of cetirizine features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov

Several synthetic routes for cetirizine dihydrochloride (B599025) have been explored, starting from precursors like hydroxyzine, 4-chlorobenzophenone (B192759), and 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. researchgate.net One common method involves the oxidation of hydroxyzine using a catalyst such as Pd-M/C in a mixed solvent system. google.com Another approach involves a two-step oxidation where the hydroxyl group in hydroxyzine is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid to yield cetirizine. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130018-76-7 | |

| Record name | Cetirizine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETIRIZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57G6B5I8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S Cetirizine and Enantiomerically Enriched Cetirizine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to create the desired stereoisomer directly, offering a more efficient and atom-economical alternative to the separation of racemates. Key strategies include catalytic enantioselective reactions and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Catalytic methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly desirable in pharmaceutical manufacturing for its efficiency and sustainability.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric reductant like borane. wikipedia.orgtcichemicals.comorganic-chemistry.org This strategy has been applied to the synthesis of a key precursor for (S)-cetirizine.

One notable application involves the asymmetric reduction of a ketone precursor where the aromatic ring is complexed with a metallic group. researchgate.net Specifically, 4-[η6-chromium tricarbonylbenzoyl]chlorobenzene was reduced using a chiral oxaborolidine reagent. researchgate.netgoogle.com This reaction effectively establishes the stereocenter of the benzhydryl group. The chromium tricarbonyl complex not only activates the substrate but also serves as a stereocontrolling element. The resulting chiral alcohol is produced with high yield and excellent enantiomeric excess. google.com Following the reduction, the hydroxyl group can be stereospecifically displaced by an amino group, and subsequent removal of the tricarbonyl chromium moiety leads to the chiral amine intermediate necessary for completing the synthesis of this compound. researchgate.net

Table 1: CBS Reduction for this compound Precursor Synthesis Data derived from referenced research findings. google.com

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 4-[η6-Tricarbonylchromium]benzoylchlorobenzene | Chiral Oxaborolidine/Borane | Chiral (S)-alcohol | 99% | 98% |

Asymmetric addition reactions are fundamental in creating chiral centers. For the synthesis of this compound, these methods typically involve the addition of a carbon nucleophile to a carbon-nitrogen double bond (imine) that is either chiral itself or influenced by a chiral catalyst.

The addition of organometallic reagents, such as arylmagnesium or aryllithium species, to imines is a direct route to forming chiral amines. In the context of this compound, this involves the addition of a phenyl nucleophile to an imine derived from 4-chlorobenzaldehyde (B46862). To achieve enantioselectivity, a chiral auxiliary is often attached to the imine nitrogen. While this approach is appealing, early methods sometimes suffered from the need for stoichiometric heavy metals or provided lower yields. acs.org More recent developments in organocatalysis have shown the potential for using organoboron compounds in asymmetric additions to imines, presenting a promising area for further optimization. researchgate.net

A practical, transition-metal-free method involves the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas with a chiral lithium amide base. nih.gov This generates a benzyllithium (B8763671) species that undergoes an intramolecular nucleophilic aromatic substitution to create the α,α-diarylmethylamine core of levocetirizine (B1674955) with very high enantiomeric excess (up to >99% ee). nih.gov

A highly successful and widely utilized strategy involves the use of a chiral sulfinamide auxiliary, specifically (R)-tert-butanesulfinamide. researchgate.net This method provides excellent stereocontrol in the synthesis of the key intermediate, (S)-4-chlorophenylphenylmethylamine. researchgate.net

The synthesis begins with the condensation of 4-chlorobenzaldehyde with (R)-tert-butylsulfinamide to form the corresponding N-tert-butanesulfinyl aldimine. researchgate.netresearchgate.net The subsequent addition of an organometallic reagent, such as phenylmagnesium bromide (PhMgBr), to this chiral imine proceeds with high diastereoselectivity. researchgate.net The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This results in the formation of the desired (S,R)-sulfinamide adduct. researchgate.net The final step involves the acidic hydrolysis of the sulfinyl group, which is easily cleaved to afford the enantiomerically enriched (S)-4-chlorophenylphenylmethylamine with no loss of optical purity. researchgate.net Researchers have further refined this method by "tuning" the sulfinamide, for instance, by using the sterically hindered triisopropylbenzene (B8360398) sulfinamide (TIPBSA), which achieved a diastereoselectivity greater than 94%. researchgate.net

Table 2: Diastereoselective Addition to N-tert-Butanesulfinyl Aldimine Data compiled from various synthetic routes. researchgate.netresearchgate.netresearchgate.net

| Aldehyde | Chiral Auxiliary | Organometallic Reagent | Diastereomeric Ratio (dr) | Key Intermediate |

| 4-Chlorobenzaldehyde | (R)-tert-Butanesulfinamide | Phenylmagnesium Bromide (PhMgBr) | High (e.g., 94:6) | (S,R)-N-tert-Butanesulfinyl-4-chlorophenylphenylmethylamine |

| 4-Chlorobenzaldehyde | Triisopropylbenzene sulfinamide (TIPBSA) | Phenylmagnesium Bromide (PhMgBr) | >94:6 | (S)-4-chlorophenylphenylmethylamine precursor |

Several synthetic routes to this compound proceed via the formation and subsequent modification of key chiral intermediates. A central intermediate is (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine. google.com Once this enantiomerically pure building block is obtained, the synthesis is completed by attaching the ethoxyacetic acid side chain.

The N-alkylation of (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine with a suitable two-carbon electrophile is a common final step. google.com Reagents such as 2-chloroethoxy acetamide, methyl 2-chloroethoxyacetate, or 2-chloroethoxyacetonitrile are used for this purpose. researchgate.netgoogle.com The reaction typically involves a base, such as potassium carbonate, in an organic solvent. google.comgoogle.com The resulting amide or ester is then hydrolyzed under alkaline or acidic conditions to yield the final this compound carboxylic acid. researchgate.netlookchem.com

Another important precursor is 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol. lookchem.com The synthesis can proceed via O-alkylation of this alcohol with an agent like 2-chloro-N,N-dimethylacetamide, followed by hydrolysis of the resulting amide to furnish cetirizine (B192768). lookchem.com

Strategies Involving Specific Precursors and Intermediates

Utilization of Acetic Acid Derivatives (e.g., 2-(2-chloroethoxy)acetic acid)

One of the foundational synthetic routes to cetirizine involves the use of acetic acid derivatives. researchgate.netresearchgate.net This method utilizes a protected piperazine (B1678402), which is reacted with a derivative of 2-(2-chloroethoxy)acetic acid or its iodo analog. researchgate.net Following this N-alkylation step, the protective group on the piperazine is removed. The resulting intermediate is then alkylated with 4-chlorobenzhydryl chloride to yield cetirizine. researchgate.net This approach highlights the utility of acetic acid derivatives as key building blocks in constructing the final molecule. researchgate.netresearchgate.net

Conversion from 4-Chlorobenzophenone (B192759)

A common and versatile starting material for cetirizine synthesis is 4-chlorobenzophenone. researchgate.netresearchgate.net In this pathway, the ketone group of 4-chlorobenzophenone is first reduced, typically using a reducing agent like sodium borohydride, to form the corresponding 4-chlorobenzhydrol. researchgate.netlookchem.com This alcohol intermediate is then "activated" by converting it into a better leaving group. This is often achieved by reacting it with thionyl chloride, which produces 4-chlorobenzhydryl chloride. researchgate.netlookchem.com The final step involves a nucleophilic substitution reaction where the 4-chlorobenzhydryl chloride is condensed with a suitable piperazine derivative, such as 1-(2-hydroxyethyl)piperazine, to form the cetirizine backbone. researchgate.net

Derivations from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and Related Piperazine Intermediates

1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is a crucial intermediate in several synthetic routes for cetirizine. researchgate.netasianpubs.org This compound can be synthesized and then N-alkylated with various reagents to complete the synthesis. researchgate.netresearchgate.net

Two notable pathways starting from this intermediate are:

Reaction with methyl 2-(2-chloroethoxy)acetate: This pathway involves N-alkylation with the ester, resulting in the corresponding ester intermediate. However, this step has a lower reported yield of 27.8%. The subsequent hydrolysis and salt formation lead to a total process yield of only 10%. researchgate.net

Condensation of (R)-t-Butylsulfinamide with 4-Chlorobenzaldehyde

To achieve an enantiomerically specific synthesis of this compound, chiral auxiliaries can be employed. One such asymmetric synthesis involves the condensation of (R)-tert-butylsulfinamide with 4-chlorobenzaldehyde. researchgate.netresearchgate.netresearchgate.net This reaction forms a chiral imine intermediate. researchgate.netresearchgate.net The subsequent key step is the stereoselective addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to this imine. researchgate.netacs.org This addition creates the chiral center of the molecule with a specific stereochemistry, leading to the formation of the desired enantiomer. Chiral tert-butyl sulfinamide serves as an important chiral auxiliary in the synthesis of various drugs, including cetirizine. google.com

Reaction of 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol with α-Bromoacetic Acid

Another significant synthetic route starts with the alcohol intermediate, 2-[4-((4-chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol. researchgate.netresearchgate.net This method involves a condensation reaction, akin to a Williamson ether synthesis, between the alcohol intermediate and a haloacetate, such as an alkali metal salt of chloroacetic acid or bromoacetic acid. lookchem.comgoogle.com A new procedure involves the O-alkylation of the alcohol intermediate with 2-chloro-N,N-dimethylacetamide to produce a stable amide intermediate, which can then be hydrolyzed to cetirizine. lookchem.com This approach avoids the direct handling of some of the more reactive haloacetic acid derivatives. lookchem.com

Efficiency and Scalability Considerations in Cetirizine Synthesis

A comparative analysis of different synthetic pathways reveals significant variations in yield:

| Starting Material / Key Intermediate | Subsequent Reagent(s) | Reported Yield | Reference |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | 2-(2-chloroethoxy)acetamide | 34% (overall) | researchgate.net |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | methyl 2-(2-chloroethoxy)acetate | 10% (overall) | researchgate.net |

| 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol | 2-chloro-N,N-dimethylacetamide | 82-90% (amide) | lookchem.com |

| Hydroxyzine (B1673990) | Catalytic Oxidation (Pd-M/C, Oxygen) | >=75% | researchgate.netresearchgate.net |

The development of large-scale synthesis methods for enantiomerically pure cetirizine has also been a focus. One successful approach involves the preparative chiral High-Performance Liquid Chromatography (HPLC) separation of a racemic cetirizine amide intermediate. acs.org This method has proven to be efficient and cost-competitive, allowing for the production of kilogram quantities of each enantiomer with high purity (>99% ee). acs.org

Process improvements also focus on reagent choice. For instance, replacing the hazardous reagent sodium amide with the more favorable sodium methoxide (B1231860) for deprotonation steps enhances the safety and scalability of the process. lookchem.com Furthermore, synthetic routes that shorten the number of steps, such as directly synthesizing an intermediate from hydroxyethyl (B10761427) piperazine instead of a two-step process, are more suitable for large-scale industrial production as they are more economical and environmentally friendly. google.com

Limitations of Existing Synthetic Routes

The use of hazardous or highly toxic reagents is another major concern. For example, some routes may involve ethylene (B1197577) chlorohydrin, a highly toxic product whose use is preferably avoided in large-scale production. google.com The purification of intermediates can also present challenges. In the synthesis involving the reaction of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetonitrile, the subsequent hydrolysis of the nitrile intermediate is difficult, and the isolation of the product is complicated, making the process unsuitable for industrial scale-up. researchgate.net These limitations drive the ongoing search for more efficient, safer, and more sustainable synthetic pathways for cetirizine. researchgate.net

Low Efficiency of Racemate Resolution Methods

The separation of a racemic mixture into its constituent enantiomers, known as resolution, is a common strategy for obtaining optically pure compounds. However, for cetirizine, this approach has often been characterized by low efficiency and practical difficulties. Direct resolution of cetirizine is challenging due to its zwitterionic nature, which complicates its interaction with common chiral stationary phases used in chromatography. acs.org

Early approaches to obtaining enantiomerically pure cetirizine often involved the resolution of a precursor, but these methods were frequently reported to be low-yielding. acs.org Classical resolution involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, can be a lengthy process requiring significant optimization to achieve high optical purity and yield. The success of such resolutions is highly dependent on the choice of resolving agent and crystallization conditions, and it is not uncommon for a significant portion of the desired enantiomer to be lost during the separation process.

To overcome the challenges of direct cetirizine resolution, methods have been developed to separate enantiomers of a more suitable precursor, such as a cetirizine amide intermediate. While effective, even advanced techniques like preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase require specialized equipment and can be resource-intensive for large-scale production. acs.org For instance, the separation of a cetirizine amide precursor using a Chiralpak AD column was successful but highlights the need for derivatization to make the resolution feasible. acs.orgacs.org Alternative chromatographic methods have also been explored, using chiral selectors as mobile phase additives to resolve the enantiomers on standard columns like monolithic C18, which can be an effective but complex analytical or small-scale preparative technique. nih.gov

| HPLC with Chiral Mobile Phase Additive | Racemic Cetirizine | Enables separation on achiral columns (e.g., C18) but requires careful method development and validation. The additive (e.g., hydroxypropyl-beta-cyclodextrin) is a key component. nih.gov | nih.gov |

Requirements for Pre-preparation of Imines in Certain Methods

Asymmetric synthesis offers a more direct route to enantiomerically enriched compounds by creating the desired stereocenter during the reaction sequence. Several of these methods, when applied to the synthesis of chiral amines like the core of cetirizine, rely on the pre-preparation of imines or imine-like intermediates. The imine, formed by the condensation of an aldehyde and an amine, provides a planar structure that can be attacked by a nucleophile from one of two faces. By using a chiral auxiliary or a chiral catalyst, the reaction can be directed to occur preferentially on one face, leading to the formation of one enantiomer over the other.

One documented synthetic route toward enantiomerically enriched cetirizine precursors utilizes the condensation of 4-chlorobenzaldehyde with a chiral sulfinamide, such as (R)-tert-butylsulfinamide. researchgate.net This reaction forms a chiral sulfinylimine intermediate. The subsequent addition of a Grignard reagent (phenylmagnesium bromide) to this imine is highly diastereoselective, with the chiral sulfinyl group directing the approach of the nucleophile. researchgate.net After the addition, the sulfinyl group can be removed under acidic conditions to yield the desired chiral amine precursor for cetirizine. This strategy effectively transfers the chirality from the sulfinamide to the newly formed stereocenter of the product. The necessity of forming the imine intermediate is fundamental to this approach, as it is the key electrophilic component that enables the stereocontrolled carbon-carbon bond formation.

Table 2: Example of an Imine-Based Asymmetric Synthesis Step for a Cetirizine Precursor

| Reaction Step | Reactants | Intermediate Formed | Purpose of Intermediate | Subsequent Step | Source(s) |

|---|---|---|---|---|---|

| Condensation | 4-chlorobenzaldehyde, (R)-t-butylsulfinamide | Chiral (S,R)-sulfinylimine | To create a chiral electrophile that directs the stereoselective addition of a nucleophile. | Diastereoselective addition of Phenylmagnesium bromide (PhMgBr). | researchgate.net |

| Addition | (S,R)-sulfinylimine, Phenylmagnesium bromide | Diastereopure sulfinamide | To form the desired carbon backbone with the correct stereochemistry at the benzylic position. | Hydrolytic removal of the sulfinyl group to yield the chiral amine. | researchgate.net |

Chiral Separation and Purity Analysis of S Cetirizine

Chromatographic Techniques for Enantioseparation

Preparative Chiral HPLC for Enantiomerically Pure Cetirizine (B192768)

Capillary Electrophoresis (CE) Methodologies

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents and solvents. doaj.orgresearchgate.net Several CE methods have been developed and validated for the enantioseparation of cetirizine, proving to be rapid, specific, and reliable for routine analysis in pharmaceutical formulations. researchgate.netnih.gov

The most common approach for chiral separation of cetirizine by CE involves the use of cyclodextrins (CDs) as chiral selectors added to the background electrolyte (BGE). doaj.org Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analyte enantiomers. Due to the chiral nature of the cyclodextrin (B1172386) cavity, the stability of the complexes formed with the (S) and (R) enantiomers of cetirizine differs, leading to different electrophoretic mobilities and thus, separation. researchgate.netnih.gov

Anionic cyclodextrins are highly effective chiral selectors for the enantioseparation of cetirizine, which is zwitterionic. nih.gov Sulfated-β-cyclodextrins (S-β-CDs) are particularly widely used. mdpi.combohrium.comnih.gov Optimal separation can be achieved using a low concentration of borate (B1201080) buffer at a specific pH, with S-β-CD serving as both a chiral selector and an analyte carrier. nih.govbohrium.com Under these conditions, baseline separation of the two enantiomers can be achieved in under 7 minutes. bohrium.comnih.govdocumentsdelivered.com Another highly substituted anionic cyclodextrin, heptakis(2,3-diacetyl-6-sulfato)-beta-CD, has also been successfully employed. nih.gov A method using this selector in a triethanolamine-phosphate buffer at low pH (2.5) was validated for the quantification of levocetirizine (B1674955) and its enantiomeric purity. nih.gov

| Chiral Selector | Concentration | Background Electrolyte (BGE) | Applied Voltage | Key Finding | Reference |

|---|---|---|---|---|---|

| Sulfated-β-cyclodextrin (S-β-CD) | 1% (w/v) | 5 mM Borate buffer (pH 8.7) | 10 kV | Baseline separation in < 7 minutes. | bohrium.comnih.gov |

| Sulfated-β-cyclodextrin (S-β-CD) | 1% (w/v) | 50 mM Borax buffer (pH 8.2) | Not specified | Method applied for quality control of levocetirizine tablets. | mdpi.com |

| Heptakis(2,3-diacetyl-6-sulfato)-beta-CD | 0.4 mg/mL | 75 mM Triethanolamine-phosphate buffer (pH 2.5) with 10% Acetonitrile (B52724) | 20 kV | Validated for quantification and enantiomeric purity testing. | nih.gov |

| Sulfated-β-cyclodextrin (S-β-CD) with D-glucose | 1.0 mg/mL | 500 mmol/L Borate (pH 9.5) with 1000 mmol/L D-glucose | Not specified | Dual selector system reduces required S-β-CD concentration. | nih.gov |

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is another anionic CD derivative that has proven to be an optimal chiral selector for cetirizine enantiomers. researchgate.net Its use in a phosphate (B84403) buffer system allows for a robust and reliable separation. researchgate.net A study optimizing various parameters—including BGE concentration and pH, CD concentration, and temperature—identified SBE-β-CD as the most suitable selector among several tested. researchgate.net Dual cyclodextrin systems, combining SBE-β-CD with a neutral CD like β-CD, have also been shown to produce a synergistic effect, enabling the simultaneous baseline separation of enantiomers for multiple antihistamines, including cetirizine, in under 8 minutes. nih.gov

| Chiral Selector(s) | Concentration | Background Electrolyte (BGE) | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Sulfobuthyl ether-β-CD (SBE-β-CD) | 5 mM | 25 mM disodium (B8443419) hydrogenophosphate – 25 mM sodium dihydrogenophosphate (1:1) | 20 kV, 20°C, UV at 230 nm | Identified as the optimal chiral selector for a rapid and specific assay. | researchgate.net |

| β-CD and SBE-β-CD | Not specified | Phosphate buffer (pH 7.0) | Not specified | Synergistic effect allowed simultaneous separation of 4 antihistamines. | nih.gov |

Neutral cyclodextrin derivatives, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), have also been investigated for the chiral separation of cetirizine. researchgate.net However, research indicates that neutral CDs generally provide less effective enantioseparation for cetirizine compared to their anionic counterparts. researchgate.net In comparative studies where various CDs were screened, charged derivatives like SBE-β-CD consistently yielded superior resolution and peak shapes for the cetirizine enantiomers. researchgate.net While HP-β-CD is a versatile chiral selector for many compounds, for zwitterionic drugs like cetirizine, the electrostatic interactions afforded by anionic CDs appear to be crucial for achieving optimal chiral discrimination in capillary electrophoresis.

Optimization of CE Separation Parameters

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of cetirizine enantiomers. The successful separation relies on the careful optimization of several parameters that influence the electrophoretic mobility and interaction with a chiral selector, most commonly a cyclodextrin (CD).

Key parameters that are systematically studied and optimized include:

pH: The pH of the background electrolyte (BGE) affects the charge of the analyte and the chiral selector, influencing electrostatic interactions and, consequently, separation. For cetirizine, which is a zwitterionic compound, pH optimization is critical. Studies have explored a wide pH range, with optimal conditions often found at both acidic (e.g., pH 2.5) and near-neutral to slightly alkaline (e.g., pH 7.0–8.2) levels, depending on the type of cyclodextrin used. nih.govnih.govresearchgate.net

Buffer Concentration: The concentration of the BGE impacts the ionic strength, which affects the electroosmotic flow (EOF) and current. Higher concentrations can improve resolution but may lead to excessive Joule heating. Concentrations ranging from 25 mM to 75 mM are commonly employed. nih.govresearchgate.net

Cyclodextrin (CD) Type and Concentration: The choice of CD is the most critical factor for achieving chiral recognition. For cetirizine enantiomers, various modified CDs have proven effective, particularly sulfated-β-cyclodextrins (S-β-CD) and heptakis(2,3-diacetyl-6-sulfato)-β-CD. nih.govnih.govresearchgate.net The concentration of the CD must be optimized to ensure sufficient interaction for separation without causing excessive viscosity or peak broadening.

Co-ion: The addition of co-ions, such as triethanolamine, can modify the EOF and enhance separation efficiency. nih.govresearchgate.net

Applied Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks. However, an excessively high voltage can generate heat (Joule heating), which can negatively affect resolution. Voltages are typically optimized in the range of +20 kV to +30 kV. researchgate.netmdpi.com

Temperature: Capillary temperature control is crucial for reproducibility. Temperature affects buffer viscosity, analyte mobility, and the kinetics of the interaction with the chiral selector. Temperatures are often maintained between 20°C and 25°C. nih.govresearchgate.net

| Parameter | Optimized Value/Range | Reference |

|---|---|---|

| pH | 2.5 or 7.0-8.2 | nih.govnih.govnih.gov |

| Buffer | 75 mM triethanolamine-phosphate or 50 mM tetraborate (B1243019) or 25-30 mM phosphate | nih.govnih.govresearchgate.netnih.gov |

| CD Type | Heptakis(2,3-diacetyl-6-sulfato)-β-CD or Sulfated-β-CD (S-β-CD) or Sulfobutyl ether-β-CD (SBE-β-CD) | nih.govresearchgate.netnih.gov |

| CD Concentration | 0.4 mg/mL or 1-2% (w/v) or 5mM | nih.govresearchgate.netnih.gov |

| Applied Voltage | +20 kV | researchgate.net |

| Temperature | 20-25°C | nih.govresearchgate.net |

Detection Methods

The detection and quantification of the separated enantiomers are typically accomplished using UV-Vis spectrophotometric detectors integrated with the CE system.

UV Detection: UV detection is the most common method. The wavelength is selected based on the UV absorbance maxima of cetirizine. A wavelength of around 230 nm is frequently used for quantification. researchgate.netijpca.orgmdpi.com Some methods have also utilized detection at 214 nm. nih.govresearchgate.net

Diode Array Detector (DAD): A Diode Array Detector provides a significant advantage by acquiring full UV-Vis spectra at every point along the electropherogram. This capability is crucial for assessing peak purity and homogeneity. nih.govresearchgate.net By comparing the spectra of the analyte peak in a sample with that of a reference standard, it's possible to confirm the identity of the compound and ensure that no impurities are co-eluting. researchgate.netingentaconnect.com This spectral characterization is a powerful tool for validating the selectivity of the analytical method. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained prominence as a fast, efficient, and environmentally friendly technique for chiral separations. selvita.com It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers low viscosity and high diffusivity, allowing for faster analyses and higher throughput compared to traditional HPLC. selvita.comafmps.be

For the chiral separation of cetirizine, SFC is often paired with polysaccharide-based chiral stationary phases, such as Chiralpak AD. researchgate.netresearchgate.net The mobile phase usually consists of supercritical CO2 with a small percentage of an organic modifier, like methanol (B129727) or isopropanol, to adjust the elution strength. researchgate.net SFC methods are advantageous for their reduced consumption of organic solvents, making them a "greener" alternative. selvita.comchiraltech.com The technique has proven to be robust and successful for resolving enantiomers of a wide range of pharmaceutical compounds, including cetirizine. researchgate.netafmps.be

Chiral HPLC/MS/MS Methods

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity for the analysis of this compound. This combination is particularly valuable for quantifying low levels of the drug and its enantiomeric impurity in complex matrices like biological fluids.

Chiral separation is achieved using a chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-R column. researchgate.netnih.gov The mobile phase composition is optimized for enantioseparation and compatibility with the mass spectrometer's ion source. Typical mobile phases might include mixtures of n-hexane, ethanol, and additives like diethylamine (B46881) and acetic acid for normal-phase chromatography, or acetonitrile and aqueous buffers for reversed-phase chromatography. researchgate.net

The tandem mass spectrometer (MS/MS) provides highly specific detection by monitoring precursor-to-product ion transitions for this compound and its distomer. nih.gov This high degree of selectivity minimizes interference from other components in the sample, allowing for accurate quantification even at very low concentrations. nih.gov

Validation of Chiral Analytical Methods

Method validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. For chiral methods, this includes demonstrating the ability to control enantiomeric purity and assess the drug's stability.

Enantiomeric Purity Control and Quantification of Distomer Impurity

A key aspect of validating a chiral method for this compound is its ability to accurately quantify the unwanted enantiomer, dextrocetirizine (the distomer), which is considered an impurity. nih.gov The method must be sensitive enough to detect and quantify this impurity at very low levels, often below 1%. ingentaconnect.com

Validation parameters are established according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). tsijournals.com These parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. For dextrocetirizine, linearity might be established from the limit of quantification (LOQ) up to a concentration of 2.5 µg/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For dextrocetirizine, reported LOQ values are around 0.25 µg/mL, which corresponds to 0.1% of the nominal this compound concentration. nih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, with acceptable ranges for dextrocetirizine being approximately 84-109%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Validated CE and HPLC methods have demonstrated the ability to control the enantiomeric purity of this compound in bulk drug substances and pharmaceutical formulations, ensuring that the level of dextrocetirizine is below specified limits. nih.govresearchgate.net

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range (Dextrocetirizine) | 0.25-2.5 µg/mL | nih.gov |

| LOD | 0.075 µg/mL (0.03% m/m) | nih.gov |

| LOQ | 0.25 µg/mL (0.1% m/m) | nih.gov |

| Accuracy (Recovery %) | 84-109% | nih.gov |

Criteria for Practical Chiral Separation Methods

For a chiral separation method to be considered practical for industrial-scale production of a single-enantiomer drug like this compound (or its active counterpart, levocetirizine), it must satisfy several key criteria. These criteria ensure that the process is not only scientifically sound but also economically viable and scalable.

A primary consideration is the efficiency of the separation, which is often quantified by the enantioselectivity factor (α) and the resolution (Rs). A large α value indicates a significant difference in the interaction of the two enantiomers with the chiral selector, making the separation easier to achieve. acs.org High resolution is crucial for obtaining high enantiomeric purity. For instance, in the preparative High-Performance Liquid Chromatography (HPLC) separation of a cetirizine amide, an α value of 2.76 and a USP resolution of 8.54 were achieved using a Chiralpak AD column, indicating a highly efficient separation. acs.org

High loading capacity is another critical factor for preparative chromatography. The method must allow for a substantial amount of the racemic mixture to be processed in each run to be time- and cost-effective. Research has shown that for the cetirizine amide separation, 0.5 wt % of the amide based on the packing material could be injected per run, demonstrating good loading capacity. acs.org

Furthermore, the method must be scalable . A process developed at the analytical or laboratory scale must be transferable to a large-scale industrial production without a significant loss of efficiency or purity. researchgate.net The successful synthesis of over 1 kg of each enantiomer of cetirizine dihydrochloride (B599025) with high purity (>99% ee) via preparative chiral HPLC demonstrates the scalability of this approach. acs.org

Various chromatographic and electrophoretic techniques have been investigated for the chiral separation of cetirizine. High-Performance Liquid Chromatography (HPLC) has been extensively studied, utilizing different types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as Chiralcel OD-R and Chiralpak AD, have demonstrated good resolution of cetirizine enantiomers. acs.orgresearchgate.net Protein-based columns, like those with an ovomucoid or human serum albumin (HSA) stationary phase, have also been successfully employed. semanticscholar.orgnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to HPLC, offering advantages such as reduced analysis time and decreased use of toxic organic solvents. chromatographyonline.comresearchgate.net A rapid chiral separation of cetirizine in human plasma has been achieved using subcritical fluid chromatography with a Chiralpak IE column. nih.gov

Capillary Electrophoresis (CE) provides another powerful tool for the enantioseparation of cetirizine, often using cyclodextrins as chiral selectors. nih.govnih.govdoaj.org These methods are noted for their high separation efficiency, short analysis times, and minimal sample consumption. mdpi.com

The following tables summarize the findings from various research studies on the chiral separation of cetirizine using different analytical techniques.

Table 1: HPLC Methods for Chiral Separation of Cetirizine

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Enantioselectivity (α) | Reference |

|---|---|---|---|---|

| Chiralpak AD | Not specified | 8.54 | 2.76 | acs.orgresearchgate.net |

| Chiralcel OD-R | Perchlorate solution with acetonitrile | Good | Not specified | researchgate.net |

| Ultron ES-OVM (Ovomucoid) | Acetonitrile - 20 mmol·L-1 KH2PO4 (pH 6.20) (18:82) | 1.68 | Not specified | semanticscholar.org |

| CHIRALPAK® HSA (Human Serum Albumin) | 2-propanol - 10 mM phosphate buffer pH 7 (10:90 v/v) | 1.82 | 1.43 | nih.gov |

| Chiralpak IC | n-Hexane-IPA-DEA (60:40:0.1, v/v) | 3.74 | Not specified | nih.gov |

| Chiralpak AS-3R | Not specified | Not specified | Not specified | nih.gov |

Table 2: SFC and CE Methods for Chiral Separation of Cetirizine

| Technique | Chiral Selector/Stationary Phase | Key Conditions | Findings | Reference |

|---|---|---|---|---|

| Subcritical Fluid Chromatography (SFC) | Chiralpak IE column | Isocratic elution of CO2/organic modifier (55/45, v/v) | Fast chiral separation in human plasma | nih.gov |

| Capillary Electrophoresis (CE) | Heptakis(2,3-diacetyl-6-sulfato)-beta-CD | 75 mM triethanolamine-phosphate buffer (pH 2.5) | Validated for quantification and enantiomeric purity testing | nih.gov |

| Capillary Electrophoresis (CE) | Maltodextrin | 75 mM sodium phosphate solution (pH 2.0) | Quantified enantiomers in spiked human plasma | nih.gov |

| Capillary Electrophoresis (CE) | Sulfated-β-cyclodextrin and D-glucose | 500 mmol L−1 borate pH 9.5 | Reduced concentration of expensive chiral selector | fao.org |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (R)-cetirizine (levocetirizine) |

| Acetonitrile |

| Cetirizine |

| Cetirizine amide |

| Cetirizine dihydrochloride |

| Chondroitin sulphate |

| D-glucose |

| Dextrocetirizine |

| Heptakis(2,3-diacetyl-6-sulfato)-beta-CD |

| Hydroxypropyl-beta-cyclodextrin |

| Levocetirizine |

| Maltodextrin |

| Paraben M |

| Phenyllithium (B1222949) |

| Phenylmagnesium bromide |

| Sulfated-β-cyclodextrin |

Preclinical Pharmacological Mechanisms of S Cetirizine

Histamine (B1213489) H1 Receptor Interaction Dynamics

The interaction of (S)-cetirizine with the human H1 receptor is distinguished by specific binding affinities and kinetic properties that underscore the stereoselectivity of this receptor site.

Competition experiments utilizing [³H]mepyramine have demonstrated that the enantiomers of cetirizine (B192768) bind with high stereoselectivity to human H1 histamine receptors. ucl.ac.benih.gov Levocetirizine (B1674955), the R-enantiomer, exhibits a significantly higher affinity for the H1 receptor compared to this compound, the S-enantiomer. nih.govnih.gov This difference in binding affinity is a key determinant of their respective pharmacological activities. The affinity of levocetirizine for the H1 receptor is approximately 12 times higher than that of this compound. nih.gov This stereoselective binding highlights the specific structural requirements of the H1 receptor binding pocket. nih.gov

The binding affinities of this compound and levocetirizine are quantified by their inhibition constant (Ki) values. A lower Ki value indicates a higher binding affinity. Studies consistently show that this compound has a much higher Ki value, and therefore lower affinity, for the human H1 receptor than levocetirizine.

One set of competition experiments reported Ki values of 100 nM for this compound, compared to 3 nM for levocetirizine and 6 nM for the racemic mixture, cetirizine. ucl.ac.benih.govresearchgate.net Another study found comparable results, with a Ki value of 39.1 ± 7.00 nM for this compound and 3.31 ± 0.45 nM for levocetirizine. nih.gov The distomer, this compound, is noted to be about 30-fold less potent than levocetirizine. ucl.ac.be

Table 1: Comparative Binding Affinities (Ki) for Human H1 Receptors

| Compound | Ki Value (nM) - Study 1 | Ki Value (nM) - Study 2 |

|---|---|---|

| This compound | 100 ucl.ac.benih.govresearchgate.net | 39.1 nih.gov |

| Levocetirizine | 3 ucl.ac.benih.govresearchgate.net | 3.31 nih.gov |

| Cetirizine (Racemate) | 6 ucl.ac.benih.govresearchgate.net | N/A |

Beyond simple binding affinity, the kinetics of the drug-receptor interaction, particularly the rate at which the drug dissociates from the receptor, plays a crucial role in its pharmacological profile. nih.gov

Binding kinetics studies reveal a dramatic difference in the dissociation rates of the two enantiomers from the human H1 receptor. ucl.ac.benih.gov Levocetirizine exhibits a very slow dissociation, with a half-time of 142 minutes. ucl.ac.benih.govresearchgate.net In stark contrast, this compound dissociates very rapidly, with a half-time of only 6 minutes. ucl.ac.benih.govresearchgate.net This slow dissociation of levocetirizine suggests it can act as a pseudo-irreversible antagonist in functional studies, a property not shared by the rapidly dissociating this compound. ucl.ac.benih.gov

Table 2: Dissociation Half-times from Human H1 Receptors

| Compound | Dissociation Half-time (t½) in minutes |

|---|---|

| This compound | 6 ucl.ac.benih.govresearchgate.net |

| Levocetirizine | 142 ucl.ac.benih.govresearchgate.net |

The significant difference in dissociation rates appears to be heavily influenced by the carboxylic acid group present on the molecule. ucl.ac.benih.govnih.gov This functional group is believed to be responsible for the prolonged dissociation time of levocetirizine. ucl.ac.benih.govacs.org Evidence for this comes from studies on analogs where the carboxylic function is modified. Hydroxyl or methyl ester analogs of levocetirizine were found to dissociate much more rapidly from H1 receptors, with half-times of 31 minutes and 7 minutes, respectively. ucl.ac.benih.govresearchgate.net

Further support for the role of the carboxylic group comes from site-directed mutagenesis studies. Mutation of the lysine (B10760008) residue at position 191 to an alanine (B10760859) (Lys191 to Ala191) in the H1 receptor dramatically decreased the dissociation half-time of levocetirizine from 142 minutes to just 13 minutes and reduced its affinity. ucl.ac.benih.gov Conversely, this mutation had minimal effect on the binding affinity and dissociation kinetics of the hydroxyl and methyl ester analogs, strongly suggesting a key interaction between the carboxylic function of levocetirizine and the Lys191 residue. ucl.ac.benih.govnih.gov

Time-dependent equilibrium binding studies further confirm the kinetic differences between the enantiomers. In these experiments, the concentration of drug required to inhibit 50% of radioligand binding (IC₅₀) is measured at different incubation times. For a rapidly equilibrating drug like this compound, the IC₅₀ value remains constant regardless of the incubation time. ucl.ac.be However, for a slowly equilibrating drug like levocetirizine, the IC₅₀ value is dependent on the incubation time. ucl.ac.be This behavior is characteristic of levocetirizine's slow association and dissociation kinetics, which contrasts with the rapid equilibrium achieved by this compound. ucl.ac.be

Mutational Analysis of H1 Receptor Binding Sites

Mutational analysis has been a critical tool in elucidating the specific molecular interactions between cetirizine enantiomers and the human histamine H1 receptor. By altering key amino acid residues within the receptor's binding pocket, researchers have been able to pinpoint the structural determinants of binding affinity, dissociation kinetics, and stereoselectivity.

The lysine residue at position 191 (Lys191) of the human H1 receptor has been identified as a key interaction site for cetirizine and its enantiomers. nih.gov Studies involving the mutation of Lys191 to alanine (K191A) have revealed its significant role in modulating the binding affinity and kinetics of this compound.

The binding of this compound to the wild-type H1 receptor is predominantly driven by enthalpy-dependent electrostatic forces. nih.gov When Lys191 is mutated to alanine, the affinity of this compound for the receptor is substantially reduced. nih.gov Specifically, the K_i value for this compound increased from approximately 39.4 nM in the wild-type receptor to 244 nM in the K191A mutant, representing a 6.2-fold reduction in affinity. nih.gov This decrease is primarily attributed to a significant reduction in the enthalpy-dependent electrostatic binding forces, indicating that the interaction with Lys191 is crucial for the strong binding of this compound. nih.gov

In contrast, the R-enantiomer, levocetirizine, binds through both enthalpy-dependent electrostatic forces and entropy-dependent hydrophobic forces. nih.gov The K191A mutation also reduces levocetirizine's affinity, but to a lesser extent (3.6-fold reduction), and this is mainly due to a decrease in the entropy-dependent hydrophobic binding forces. nih.gov This differential effect of the Lys191 mutation highlights its distinct role in the binding of the two enantiomers. nih.gov While it was initially predicted that an electrostatic interaction between the carboxylic group of levocetirizine and Lys191 was paramount, thermodynamic analyses suggest Lys191 actually negatively regulates the electrostatic forces for levocetirizine and is more critical for the enthalpy-driven binding of this compound. nih.govnih.gov

Furthermore, the mutation of Lys191 to Ala191 has been shown to affect the dissociation kinetics. For levocetirizine, this mutation dramatically decreases the dissociation half-time from 142 minutes to just 13 minutes. nih.gov While specific dissociation data for this compound following this mutation is less detailed, its already rapid dissociation (half-time of 6 minutes) is contrasted with levocetirizine's slow dissociation from the wild-type receptor. nih.gov The significant impact of the Lys191 mutation on the binding affinity of this compound underscores the importance of this residue in its interaction with the H1 receptor. nih.gov

| Compound | Wild-Type Receptor K_i (nM) | Lys191Ala Mutant Receptor K_i (nM) | Fold Reduction in Affinity |

|---|---|---|---|

| This compound | 39.4 | 244 | 6.2 |

| Levocetirizine | 3.3 | 11.9 | 3.6 |

The threonine residue at position 194 (Thr194) in the fifth transmembrane domain of the H1 receptor plays a crucial role in the stereoselective binding of cetirizine enantiomers. nih.govresearchgate.net Site-directed mutagenesis studies, where Thr194 was replaced with alanine (Thr194Ala), have demonstrated that this residue is a key determinant for the receptor's ability to discriminate between this compound and levocetirizine. researchgate.net

The wild-type human H1 receptor exhibits a clear preference for levocetirizine, which binds with approximately 30-fold higher affinity (K_i of ~3 nM) than this compound (K_i of ~100 nM). nih.gov However, the mutation of Thr194 to alanine significantly reduces this binding stereoselectivity. nih.gov This reduction is not caused by a decrease in the affinity of the higher-affinity enantiomer (levocetirizine), but rather by a selective enhancement of the affinity for the lower-affinity enantiomer, this compound (the distomer). nih.gov This finding indicates that the hydroxyl group of Thr194 likely creates steric hindrance or an unfavorable interaction with this compound, which is relieved upon mutation to the smaller alanine residue, thereby allowing this compound to bind more favorably. nih.govresearchgate.net

| Compound | Receptor | K_i (nM) |

|---|---|---|

| Levocetirizine | Wild-Type | 3 |

| This compound | Wild-Type | 100 |

| Levocetirizine | Thr194Ala Mutant | N/A |

| This compound | Thr194Ala Mutant | Enhanced Affinity |

Competitive versus Non-Competitive Binding Profiles in Isolated Organ Studies

The binding profile of cetirizine enantiomers at the H1 receptor has shown different characteristics depending on the experimental setup. In radioligand binding assays using cloned human H1 receptors, the interaction between cetirizine, its enantiomers, and histamine is consistent with a competitive binding model. nih.gov This suggests that this compound and levocetirizine bind to the same site as histamine, directly competing for receptor occupancy. nih.gov

However, functional studies conducted in isolated organ preparations, such as guinea pig trachea, have revealed a non-competitive or mixed (competitive and apparent non-competitive) antagonism profile for cetirizine and levocetirizine. nih.govresearchgate.net This discrepancy can be explained by the dissociation kinetics of the compounds. nih.gov Levocetirizine, in particular, dissociates very slowly from the H1 receptor, with a half-time of 142 minutes. nih.gov This slow rate of dissociation means that, within the timeframe of a typical functional experiment, the binding is effectively irreversible, leading to a profile that appears non-competitive. nih.gov In contrast, this compound dissociates much more rapidly, with a half-time of only 6 minutes, which is more consistent with a reversible, competitive antagonism. nih.gov The mixed antagonism profile observed in tissues like the trachea can also be attributed to the small receptor reserve in this tissue compared to others like the ileum, combined with the slow dissociation rate of the antagonist. researchgate.net

Receptor Selectivity and Specificity

A key pharmacological feature of second-generation antihistamines, including the enantiomers of cetirizine, is their high selectivity for the histamine H1 receptor over other receptor types. This specificity is fundamental to their improved side effect profile compared to older antihistamines.

Absence of Measurable Affinity for Other Receptor Panels

In vitro receptor binding studies have consistently demonstrated the high selectivity of cetirizine. fda.gov Competition experiments have shown that cetirizine and its active enantiomer, levocetirizine, are approximately 600-fold more selective for the H1 receptor compared to a wide range of other receptors and ion channels. nih.gov Extensive screening against various receptor panels has shown no measurable affinity for receptors other than the H1 receptor. fda.govrxreasoner.com This includes a lack of significant binding to muscarinic acetylcholine, serotonin, dopamine, and α-adrenergic receptors. wikipedia.org This high degree of selectivity ensures that the pharmacological effects are mediated almost exclusively through the blockade of H1 receptors. fda.gov

Negligible Anticholinergic and Antiserotonergic Activity in Animal Models

The high receptor selectivity observed in vitro translates to a lack of significant off-target activity in vivo. drugbank.com Animal models have consistently shown that cetirizine has negligible anticholinergic (muscarinic) and antiserotonergic activity. fda.govdrugbank.com

In functional bioassays designed to measure anticholinergic effects, such as the inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle, cetirizine was found to be inactive at concentrations up to 3 x 10⁻⁴ M. nih.gov Similarly, in an in vivo model in anesthetized rats, cetirizine did not antagonize the systemic hypotensive responses to acetylcholine, further confirming its lack of significant anticholinergic action. nih.gov In vitro functional assays using cell lines expressing human muscarinic receptors (M1-M5) also showed little to no antimuscarinic activity for cetirizine. arvojournals.org This lack of anticholinergic activity is a major distinguishing feature from first-generation antihistamines and contributes to the reduced incidence of side effects like dry mouth and blurred vision. fda.gov Likewise, in vivo and ex vivo animal studies have demonstrated an absence of significant antiserotonergic effects. fda.govdrugbank.com

hERG Channel Inhibition Studies

Concerns regarding the cardiotoxicity of some second-generation antihistamines are primarily linked to their ability to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to potentially fatal cardiac arrhythmias. nih.govyoutube.com Extensive investigation into this area has demonstrated a significant difference between various compounds in their capacity to block this channel.

Studies on cetirizine, the racemic mixture of this compound and levocetirizine, have shown it to be remarkably free from this adverse effect. In comparative studies using Xenopus laevis oocytes heterologously expressing hERG K+ channels, cetirizine was found to be completely devoid of any inhibitory action at concentrations up to 30 microM. nih.gov This stands in stark contrast to other second-generation antihistamines like terfenadine (B1681261) and astemizole, which effectively blocked hERG channels with high affinity. nih.gov Furthermore, experiments on human neuroblastoma cells (SH-SY5Y) that constitutively express hERG channels showed that cetirizine, at a concentration of 3 microM, had no inhibitory effect on the hERG current, whereas terfenadine produced a marked inhibition of approximately 80%. nih.gov The structural characteristics of cetirizine, which has smaller and more polar substituent groups attached to its tertiary amine compared to other antihistamines, are thought to contribute to its lack of hERG-blocking properties. nih.gov

Structure-Activity Relationship (SAR) of Piperazine (B1678402) Antihistamines

The structure-activity relationship (SAR) of piperazine antihistamines provides a framework for understanding how their chemical structure dictates their pharmacological activity. Like other H1-receptor antagonists, piperazine derivatives generally require specific structural features for significant H1-receptor affinity. youtube.comramauniversity.ac.in These include a diaryl substitution pattern, a connecting moiety, an alkyl chain, and a terminal tertiary amine, which is part of the piperazine ring in this class of compounds. youtube.comslideshare.net

Structural Determinants of Receptor Binding and Selectivity

The binding of cetirizine enantiomers to the histamine H1 receptor is highly stereoselective, a phenomenon dictated by specific structural features. Competition experiments with [3H]mepyramine have shown that levocetirizine binds with significantly higher affinity to human H1 receptors than this compound. ucl.ac.be

A critical structural determinant for this selectivity and binding characteristic is the carboxylic acid function present in both enantiomers. ucl.ac.be This group is particularly important for the prolonged interaction of levocetirizine with the H1 receptor. Binding kinetics studies revealed that levocetirizine dissociates from H1 receptors very slowly, with a half-time of 142 minutes, whereas this compound dissociates much more rapidly, with a half-time of only 6 minutes. ucl.ac.be This slow dissociation rate suggests that levocetirizine can act as a pseudo-irreversible antagonist in functional studies. ucl.ac.be The importance of the carboxyl group is further highlighted by the fact that analogs where this group is replaced with a hydroxyl or methyl ester moiety dissociate much more rapidly from the receptor. ucl.ac.be

The piperazine ring itself is another essential structural feature. researchgate.netacs.org The tertiary amine within this ring system serves as a key interaction point with the receptor. ramauniversity.ac.in The combination of the piperazine core and the chiral center bearing the carboxylic acid group ultimately governs the specific orientation of the molecule within the receptor's binding pocket, leading to the observed differences in affinity and kinetics between the (S) and (R) enantiomers. nih.govresearchgate.net

Computational Ligand-Receptor Docking Simulations

Computational docking simulations have been employed to visualize and predict the binding modes of cetirizine enantiomers within the human histamine H1 receptor. nih.govnih.gov These models, often based on the crystal structure of the H1 receptor in complex with other antagonists like doxepin, suggest that the ligand binds in a pocket primarily defined by transmembrane helices III, V, and VI. nih.govnih.gov

A key interaction predicted by these simulations for levocetirizine is the formation of a salt bridge between its terminal carboxylic group and the amine moiety of the amino acid residue Lysine 191 (Lys191), located in the fifth transmembrane domain. nih.govnih.govnih.gov This electrostatic interaction was hypothesized to be a major contributor to the higher binding affinity and slower dissociation rate of levocetirizine compared to this compound. nih.govnih.gov The models suggest that the carboxyl-containing substituent of R-cetirizine can extend towards the extracellular loop region to form this salt bridge with Lys191. nih.gov

The electrostatic interaction between the carboxyl group of cetirizine enantiomers and the H1 receptor, particularly the predicted salt bridge with Lys191, has been a central focus of investigation. nih.govnih.gov Docking simulations initially suggested that this interaction was a critical factor for the high affinity of levocetirizine. nih.govnih.gov

However, experimental studies using site-directed mutagenesis have provided results that challenge these initial predictions. When Lys191 was mutated to a neutral alanine (Ala) residue, the binding affinity of both levocetirizine and this compound was reduced. nih.govnih.gov This mutation significantly decreased the dissociation half-time of levocetirizine from 142 minutes to just 13 minutes, confirming the residue's importance. ucl.ac.be

Contrary to the docking predictions, thermodynamic analysis revealed that the mutation to Ala191 actually increased the enthalpy-dependent electrostatic binding forces of levocetirizine. nih.gov This suggests that Lys191 may play an inhibitory or modulating role in the electrostatic binding of levocetirizine, rather than the anchoring role predicted by simulations. nih.govnih.gov For this compound, the mutation led to a reduction in enthalpy-dependent electrostatic binding forces, indicating that the electrostatic interaction with Lys191 is more critical for the binding of the (S)-enantiomer than for levocetirizine. nih.gov

Thermodynamic Binding Properties (Enthalpy and Entropy Analysis)

The binding of a ligand to its receptor is governed by thermodynamic principles, involving changes in both enthalpy (ΔH°) and entropy (ΔS°). Analysis of these properties for the cetirizine enantiomers reveals a fundamental difference in their binding mechanisms. nih.gov The binding affinity is determined by the Gibbs free energy change (ΔG°), which is a function of both enthalpy and entropy (ΔG° = ΔH° – TΔS°). nih.govnih.gov

The binding of this compound to the wild-type H1 receptor is predominantly an enthalpy-driven process. nih.gov This means the interaction is favored by the formation of strong electrostatic bonds, such as hydrogen bonds or salt bridges, which release energy. nih.govresearchgate.net In contrast, the binding of levocetirizine is driven by favorable changes in both enthalpy and entropy. nih.gov

| Compound | Binding Affinity (Ki, nM) | Primary Driving Force | Thermodynamic Components |

|---|---|---|---|

| This compound | ~100 | Enthalpy (ΔH°) | Binding is favored by strong electrostatic interactions. nih.gov |

| Levocetirizine | ~3 | Enthalpy (ΔH°) and Entropy (TΔS°) | Binding is favored by both electrostatic and significant hydrophobic interactions. The higher affinity is primarily due to stronger entropy-dependent forces compared to this compound. nih.govnih.gov |

In vitro and In vivo Antihistaminic Activity in Animal Models

The antihistaminic activity of this compound and its enantiomer has been evaluated in a variety of in vitro and in vivo animal models, which consistently demonstrate the superior potency of levocetirizine. fda.govcyno.co.in

In vitro studies using isolated tissues have shown that levocetirizine is a more potent antagonist of histamine-induced contractions than this compound. For example, in experiments on isolated guinea pig ileum, levocetirizine was found to be significantly more active. fda.gov Similarly, studies on isolated rabbit bronchioles using precision-cut lung slices demonstrated that levocetirizine potently inhibits histamine-induced contractions. alspi.com In another in vitro model using isolated rat tracheas, levocetirizine was shown to prevent contractions induced by electrical field stimulation and cause mild relaxation of methacholine-induced contractions. nih.gov

In vivo animal models have corroborated these findings. In histamine-induced skin wheal assays in mice and rats, orally administered levocetirizine was 2-4 times more potent than racemic cetirizine, and both were substantially more potent than this compound. fda.gov In a murine model of atopic dermatitis, a topical formulation of levocetirizine significantly reduced scratching scores and erythema compared to a conventional cream, demonstrating its efficacy in a relevant disease model. nih.govresearchgate.net Furthermore, in rats challenged with lipopolysaccharide (LPS) to induce lung inflammation, pretreatment with levocetirizine attenuated pulmonary edema, leukocyte infiltration, and levels of inflammatory mediators, indicating potent anti-inflammatory and antioxidant effects in vivo. nih.gov

| Model | Finding | Reference |

|---|---|---|

| Histamine-induced skin wheal (mice and rats) | Oral levocetirizine was 2-4 times more potent than cetirizine. Both were significantly more potent than this compound. | fda.gov |

| Isolated guinea pig ileum and trachea | Levocetirizine was 1-3 times more potent than cetirizine in blocking histamine-induced responses. | fda.gov |

| Oxazolone-induced atopic dermatitis (mice) | Topical levocetirizine markedly reduced scratching and erythema scores. | nih.gov |

| LPS-induced lung inflammation (rats) | Levocetirizine attenuated lung edema, inflammation, and oxidative stress. | nih.gov |

| Binding to human H1 receptors | Levocetirizine (Ki ~3 nM) has ~30-fold higher affinity than this compound (Ki ~100 nM). | ucl.ac.be |

Inhibition of Endogenous and Exogenous Histamine-Induced Reactions

This compound demonstrates markedly inferior activity in inhibiting histamine-induced reactions compared to its levorotatory counterpart, levocetirizine. The antihistaminic properties of racemic cetirizine are almost entirely attributed to levocetirizine. nih.gov

Studies measuring the binding affinity for the histamine H1 receptor show that this compound has a significantly lower affinity. The inhibitory constant (Ki) for this compound is approximately 100 nM, whereas levocetirizine's is about 3 nM and cetirizine's is 6 nM, indicating the levorotatory enantiomer is the primary active form. wikipedia.org This difference in receptor affinity, which is about 30-fold lower for this compound compared to levocetirizine, is mainly due to a much faster rate of dissociation from the H1-receptor. scribd.com

In a clinical pharmacology study involving healthy volunteers, the effects of this compound on histamine-induced nasal reactions were evaluated. The results showed that while levocetirizine and racemic cetirizine significantly attenuated the histamine-induced increase in nasal airway resistance and sneezing, this compound (dextrocetirizine) did not demonstrate these antihistaminic effects. nih.govresearchgate.net Similarly, other research has noted that this compound has no significant effect on inhibiting histamine-induced wheal and flare skin reactions. researchgate.net

Table 1: Comparative H1 Receptor Binding Affinity

| Compound | Ki Value (nM) | Relative Affinity |

|---|---|---|

| (R)-levocetirizine | ~3 | High |

| (±)-cetirizine | ~6 | Moderate |

| (S)-dextrocetirizine | ~100 | Low |

Data sourced from preclinical binding assays. wikipedia.org

Anti-Allergic and Anti-Inflammatory Properties

The recognized anti-allergic and anti-inflammatory properties of cetirizine, which extend beyond simple H1 receptor antagonism, are also primarily associated with the (R)-enantiomer, levocetirizine. researchgate.netnih.gov Racemic cetirizine has been shown to inhibit eosinophil chemotaxis and the expression of adhesion molecules like VCAM-1, contributing to its anti-inflammatory profile. wikipedia.orgnih.gov

However, preclinical and clinical investigations specifically examining the enantiomers conclude that this compound is largely inactive and does not meaningfully contribute to these effects. nih.govscribd.comresearchgate.net The therapeutic benefits of cetirizine in managing allergic conditions, including the modulation of inflammatory mediators, are therefore derived from levocetirizine. drugbank.com Studies that demonstrate cetirizine's ability to reduce inflammatory cell infiltration in allergic rhinitis or decrease the formation of leukotriene B4 (LTB4) from neutrophils reflect the activity of the racemate, driven by the (R)-enantiomer. nih.govnih.gov There is a lack of evidence to suggest that this compound possesses significant, independent anti-allergic or anti-inflammatory properties.

Metabolic Studies of S Cetirizine in Non Human Systems

Metabolic Pathways

Metabolic studies of cetirizine (B192768) (racemate) in non-human systems indicate that the compound undergoes limited metabolism. The primary metabolic pathway identified involves oxidative O-dealkylation.

Oxidative O-Dealkylation to Metabolites

Oxidative O-dealkylation has been identified as a metabolic pathway for cetirizine. This process occurs to a limited extent, resulting in the formation of a metabolite. nih.govwikipedia.orgmdwiki.orgfishersci.cajcdr.netjcdr.netfda.gov Studies in animals and humans have reported this metabolic transformation of the racemic compound.

Identification of Metabolite Products and their Activity Profiles

The primary metabolite of cetirizine identified is the product of oxidative dealkylation of the terminal carboxymethyl group. jcdr.netfda.govnih.govhres.cadrugs.comfda.gov This metabolite has been reported to possess negligible antihistaminic activity. nih.govwikipedia.orgmdwiki.orgfishersci.cajcdr.netjcdr.netfda.govnih.govhres.cadrugs.comfda.gov Specific studies detailing the identification and activity profiles of metabolites derived solely from (S)-cetirizine in non-human systems are scarce in the provided search results. The characterization of the metabolite is largely based on studies of the racemic cetirizine.

Excretion Pathways and Metabolic Stability

Studies in non-human systems, predominantly using racemic cetirizine, highlight that the compound is primarily eliminated unchanged.

Primary Excretion as Unchanged Compound

A significant proportion of administered cetirizine is excreted unchanged, primarily in the urine, in various animal models. wikipedia.orgmdwiki.orgjcdr.netjcdr.netwikipedia.orgwikipedia.orgmims.comguidetoimmunopharmacology.orgctdbase.org This indicates that metabolic transformation is not the major route of elimination for the racemate in these systems. For instance, studies in rats have shown negligible penetration of radiolabeled cetirizine into the brain, suggesting that systemic elimination pathways are dominant. wikipedia.orgfda.govnih.govhres.cadrugs.commims.com

Distribution Studies in Animal Models

Distribution studies in animal models provide valuable information regarding how a compound is dispersed throughout the body, including its ability to cross biological barriers and its affinity for specific tissues.

Blood-Brain Barrier Penetration Assessments (e.g., Autoradiographic Studies)

Assessments of blood-brain barrier (BBB) penetration are crucial for determining the potential for a compound to exert effects on the central nervous system (CNS). Studies involving cetirizine and its enantiomers in animal models have explored their ability to cross this barrier.

Autoradiographic studies with radiolabeled cetirizine in rats have indicated negligible penetration of the brain. hres.caresearchgate.nethres.ca Similarly, ex vivo studies in mice have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors, further suggesting limited CNS penetration. researchgate.nethres.cadrugbank.com

Research specifically investigating the enantiomers of cetirizine in guinea pigs found that the transport across the BBB, measured by the unbound partition coefficient (Kp,uu, unbound AUC ratio brain to plasma), was similar for both levocetirizine (B1674955) ((R)-cetirizine) and dextrocetirizine (this compound). diva-portal.org This suggests that while the racemate and the (R)-enantiomer show limited brain penetration, the (S)-enantiomer's ability to cross the BBB is comparable to that of the (R)-enantiomer when considering the unbound fraction.

Levocetirizine, the (R)-enantiomer, has also been shown to have lower levels in the brain compared to plasma in rats and dogs, with the lowest concentrations found in the CNS compartment. geneesmiddeleninformatiebank.nlqbdpharmaceuticals.commcaz.co.zwhpra.iegskstatic.com The slow increase in H1 receptor occupancy in the brain with time for levocetirizine was attributed to slow transport across the BBB. researchgate.netnih.gov Studies in P-glycoprotein (P-gp) deficient mice have shown significantly greater enrichment of second-generation antihistamines like cetirizine in the brain compared to wild-type mice, indicating that P-gp plays a role in restricting cetirizine's entry into the CNS. researchgate.net

Cerebral H1 Receptor Occupancy in Animal Models

Cerebral H1 receptor occupancy is a direct measure of the extent to which a compound binds to histamine (B1213489) H1 receptors in the brain, which correlates with potential sedative effects.

Ex vivo studies in mice have indicated that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. researchgate.nethres.cadrugbank.com Studies in guinea pigs specifically examining levocetirizine have shown dose-dependent H1 receptor occupancy in the brain. researchgate.netnih.govnih.gov At a dose of 0.1 mg/kg, levocetirizine resulted in less than 20% H1 receptor occupancy in the brain at all time points studied. researchgate.netnih.gov A higher dose of 1 mg/kg resulted in brain H1 receptor occupancy ranging from 28% to 67% over 8 hours. researchgate.netnih.govnih.gov

Research comparing the enantiomers of cetirizine in guinea pigs found that binding within the brain was not significantly different between levocetirizine and dextrocetirizine. diva-portal.org This suggests that while the degree of brain H1 receptor occupancy may be dose-dependent for the active enantiomer (levocetirizine), the (S)-enantiomer (dextrocetirizine) likely exhibits a similar binding profile to brain H1 receptors when it does cross the BBB.

Tissue Affinity Profiles (e.g., Myocardium)

Tissue affinity profiles describe the distribution and potential binding of a compound in various tissues throughout the body.

Distribution studies in rats and dogs have shown that the highest tissue levels of levocetirizine are typically found in the liver and kidneys, while the lowest levels are in the CNS compartment. geneesmiddeleninformatiebank.nlqbdpharmaceuticals.commcaz.co.zwhpra.iegskstatic.comfda.govresearchgate.net Animal studies with cetirizine have also indicated extensive distribution into many body tissues and fluids, with the highest concentrations observed in the liver, kidneys, and lungs. medcentral.com

While the provided search results highlight distribution in organs like the liver and kidneys, specific detailed data on the affinity of this compound or even the racemate/R-enantiomer for myocardial tissue is limited within these snippets. However, the general distribution patterns suggest that while some tissues accumulate higher concentrations, the affinity for specific tissues like the myocardium would require dedicated studies.

Animal Toxicity Studies

Animal toxicity studies are conducted to evaluate the potential harmful effects of a compound, determine dose-response relationships, and identify target organs.

Minimal Lethal Dose Determination

Minimal lethal dose (MLD) studies aim to determine the lowest dose of a substance that causes death in animals.